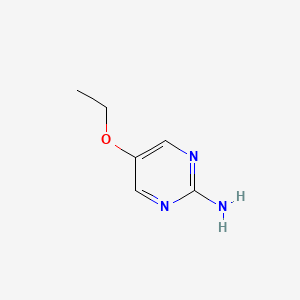

5-Ethoxypyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxypyrimidin-2-amine: is a chemical compound with the molecular formula C6H9N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of this compound includes an ethoxy group attached to the fifth position of the pyrimidine ring and an amino group at the second position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide to form ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. This intermediate is then subjected to cyclization and subsequent ethoxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine compounds.

Applications De Recherche Scientifique

5-Ethoxypyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 5-Ethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects .

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Shares the pyrimidine core structure but lacks the ethoxy group.

5-Methoxypyrimidin-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

5-Chloropyrimidin-2-amine: Contains a chlorine atom at the fifth position instead of an ethoxy group.

Uniqueness: 5-Ethoxypyrimidin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

5-Ethoxypyrimidin-2-amine, with the molecular formula C6H9N3O, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethylating agents. Although specific synthetic pathways for this compound are not extensively documented, similar pyrimidine derivatives have shown promising results in various biological assays. The synthesis process is critical as it influences the compound's biological properties.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies, focusing primarily on its interaction with various receptors and enzymes. Notably, compounds within the pyrimidine class often exhibit activities such as:

- Agonistic effects on serotonin receptors : Pyrimidine derivatives have been identified as selective agonists for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. For instance, certain disubstituted pyrimidines have demonstrated significant agonistic activity, which could be relevant for developing treatments for depression and obesity .

- Antiviral properties : Some studies suggest that related pyrimidine compounds exhibit antiviral activity against viruses such as herpes simplex virus (HSV). This suggests a potential therapeutic application for this compound in virology .

Toxicological Profile

Toxicological assessments indicate that this compound may cause irritation upon inhalation or ingestion. Skin contact can also lead to irritation, highlighting the need for safety precautions when handling this compound . Understanding its safety profile is essential for further development and application.

Research Findings

Several studies have contributed to the understanding of the biological activity of pyrimidine derivatives, including this compound. Below is a summary table of relevant findings:

Case Studies

Case Study 1: Serotonergic Activity

A study focused on disubstituted pyrimidines demonstrated that modifications at the 5-position significantly influenced agonistic effects on serotonin receptors. The findings suggested that structural variations could enhance selectivity and potency, making these compounds potential candidates for treating psychiatric disorders.

Case Study 2: Antiviral Potential

Another investigation explored the antiviral efficacy of pyrimidine derivatives against HSV. The results indicated that specific substitutions could increase inhibitory effects on viral replication, paving the way for new antiviral therapies.

Propriétés

IUPAC Name |

5-ethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGYIGTWBAKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663952 |

Source

|

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-74-1 |

Source

|

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.